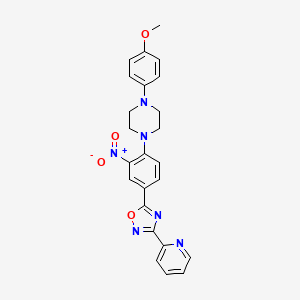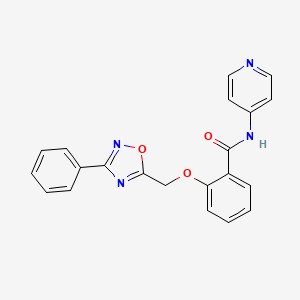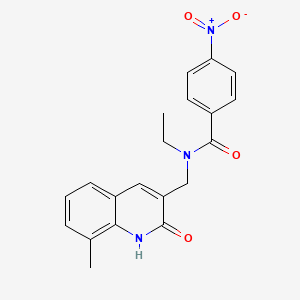
3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide, also known as TPOP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TPOP is a heterocyclic compound that contains a thiophene ring and an oxadiazole ring. The compound has been synthesized using various methods and has been found to have potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood. However, studies have suggested that the compound may inhibit bacterial and fungal growth by disrupting the cell membrane. 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has also been found to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects
3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been found to have low toxicity in vitro, which suggests that it may have low toxicity in vivo. However, further studies are needed to determine the exact biochemical and physiological effects of 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has several advantages for use in lab experiments. The compound is stable and can be easily synthesized using various methods. 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has also been found to have low toxicity in vitro, which makes it a promising candidate for further research. However, 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has some limitations, including its low solubility in water and its potential for degradation under certain conditions.
Orientations Futures
There are several future directions for research on 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide. One area of research could focus on optimizing the synthesis method to increase the yield and purity of 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide. Another area of research could focus on investigating the mechanism of action of 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide to better understand its antibacterial, antifungal, and antitumor properties. Additionally, further studies are needed to determine the exact biochemical and physiological effects of 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide. Finally, future research could focus on developing 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide derivatives with improved properties for potential use in medicinal chemistry.
Méthodes De Synthèse
3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide can be synthesized using various methods, including the reaction of thiophene-2-carboxylic acid with hydrazine hydrate and acetic anhydride, followed by the reaction with 3-bromo propionyl chloride. Another method involves the reaction of thiophene-2-carboxylic acid with thionyl chloride, followed by the reaction with 3-amino-5-mercapto-1,2,4-oxadiazole and acetic anhydride. These methods have been optimized to increase the yield and purity of 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide.
Applications De Recherche Scientifique
3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential applications in medicinal chemistry. The compound has been found to have antibacterial, antifungal, and antitumor properties. 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound has also been found to inhibit the growth of various fungi, including Candida albicans and Aspergillus niger. Additionally, 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have potential antitumor activity against various cancer cell lines.
Propriétés
IUPAC Name |
3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c10-7(13)3-4-8-11-9(12-14-8)6-2-1-5-15-6/h1-2,5H,3-4H2,(H2,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJNQNZECNQGMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


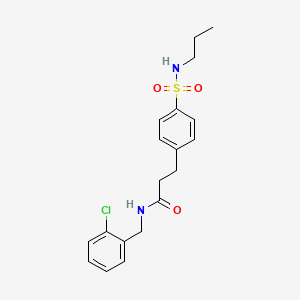
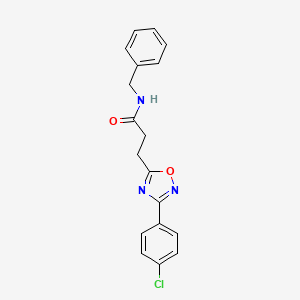

![N-(2H-1,3-benzodioxol-5-yl)-2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7710239.png)
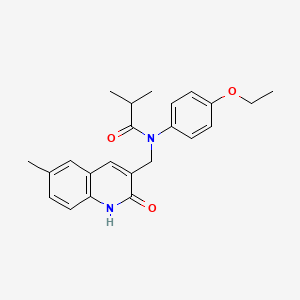
![3,5-dimethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7710256.png)

![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7710268.png)
